2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride
Overview
Description
The compound “2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride” is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest among researchers. For example, the indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA) has been synthesized and studied for its therapeutic potential .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex. For instance, the compound 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has been studied using in silico docking and dynamic simulations .Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. For example, the indole derivative MMINA has been found to reverse Cisplatin-induced NO and malondialdehyde (MDA) augmentation while boosting the activity of glutathione peroxidase (GPx), and superoxide dismutase (SOD) .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be diverse. For example, the compound 2-[(2-methyl-1H-indol-3-yl)thio]ethanamine has a molecular weight of 206.31 g/mol, and its InChI Key is OPGILXBGYTVCII-UHFFFAOYSA-N .Scientific Research Applications
Indole Derivatives Synthesis
Indole derivatives, including those related to 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, have been the focus of synthetic chemistry due to their widespread presence in natural products and pharmaceuticals. A comprehensive review highlights the diverse methodologies for indole synthesis, emphasizing the significance of indole alkaloids in inspiring organic synthesis chemists. New methods have been developed for indole synthesis, which are crucial for the creation of pharmacologically active compounds (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection Roles
Research into indoles and their derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, reveals their pharmacokinetics and significant roles in hepatic protection. These compounds demonstrate pleiotropic protective effects on chronic liver injuries through mechanisms involving the regulation of transcriptional factors, alleviation of oxidative stress, and modulation of enzymes relevant to viral replication and metabolism. This suggests a potential research avenue for this compound if it shares similar structural features or biological activities (Wang et al., 2016).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s worth noting that indole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Safety and Hazards
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAONGDWDAMRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268776 | |
Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22980-10-5 | |
Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22980-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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